Silane, trimethyl(2-nitrophenoxy)-
Overview
Description
Silane, trimethyl(2-nitrophenoxy)- is an organosilicon compound with the molecular formula C9H13NO3Si. It is characterized by the presence of a trimethylsilyl group attached to a 2-nitrophenoxy moiety. This compound is part of a broader class of organosilanes, which are widely used in various chemical applications due to their unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, trimethyl(2-nitrophenoxy)- typically involves the reaction of 2-nitrophenol with trimethylchlorosilane in the presence of a base such as pyridine. The reaction proceeds via the formation of a silyl ether linkage, resulting in the desired product. The general reaction can be represented as follows:
2-nitrophenol+trimethylchlorosilane→Silane, trimethyl(2-nitrophenoxy)-+HCl
Industrial Production Methods
Industrial production of Silane, trimethyl(2-nitrophenoxy)- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction parameters, thereby improving the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Silane, trimethyl(2-nitrophenoxy)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Hydrolysis: The silyl ether linkage can be hydrolyzed in the presence of water or aqueous acids.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Reagents like halides or alkoxides can be used for nucleophilic substitution.
Hydrolysis: Acidic or basic aqueous solutions are typically employed for hydrolysis reactions.
Major Products Formed
Reduction: 2-Aminophenoxytrimethylsilane
Substitution: Various substituted phenoxytrimethylsilanes
Hydrolysis: 2-Nitrophenol and trimethylsilanol
Scientific Research Applications
Silane, trimethyl(2-nitrophenoxy)- finds applications in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis, particularly in the protection of hydroxyl groups.
Biology: Employed in the modification of biomolecules for improved stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of advanced materials, including coatings and adhesives, due to its excellent bonding properties.
Mechanism of Action
The mechanism of action of Silane, trimethyl(2-nitrophenoxy)- primarily involves the formation of stable silyl ether linkages. The trimethylsilyl group acts as a protecting group for hydroxyl functionalities, preventing unwanted reactions during synthetic processes. The nitro group can undergo reduction to form an amino group, which can further participate in various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
- Trimethylsilyl chloride
- Trimethylsilyl ether
- Trimethylsilylacetylene
Uniqueness
Silane, trimethyl(2-nitrophenoxy)- is unique due to the presence of both a nitro group and a trimethylsilyl group. This combination allows for versatile chemical reactivity, making it a valuable compound in synthetic chemistry. The nitro group can be reduced to an amino group, providing additional functionalization options, while the trimethylsilyl group offers protection for hydroxyl groups during complex synthetic routes.
Properties
IUPAC Name |
trimethyl-(2-nitrophenoxy)silane | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3Si/c1-14(2,3)13-9-7-5-4-6-8(9)10(11)12/h4-7H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPYOWYWLPHAMOF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC1=CC=CC=C1[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60345808 | |
Record name | Silane, trimethyl(2-nitrophenoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60345808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1079-56-7 | |
Record name | Silane, trimethyl(2-nitrophenoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60345808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.